

3-iodo-N-methylbenzamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **3-iodo-N-methylbenzamide**

Cat. No.: **B2752126**

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Applications of **3-iodo-N-methylbenzamide**

Executive Summary

3-iodo-N-methylbenzamide is a halogenated aromatic amide that serves as a highly versatile and valuable building block in modern synthetic and medicinal chemistry. While its direct biological applications are not extensively documented, its true potential lies in its chemical architecture. The presence of an iodine atom on the phenyl ring offers a reactive handle for a multitude of cross-coupling reactions, allowing for the strategic elaboration of the molecular scaffold. This, combined with the foundational benzamide motif—a privileged structure in drug discovery—makes **3-iodo-N-methylbenzamide** a key intermediate for accessing novel chemical entities with therapeutic potential. This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic pathways, and analytical characterization, designed for researchers and scientists engaged in drug development and synthetic chemistry.

Core Chemical Identity and Physical Properties

3-iodo-N-methylbenzamide is a solid organic compound distinguished by a central benzamide core, functionalized with a methyl group on the amide nitrogen and an iodine atom at the meta-position of the benzene ring. This specific arrangement of functional groups dictates its physical properties and, more importantly, its chemical reactivity.

The compound's fundamental identifiers and physical characteristics are summarized below. These data are crucial for laboratory handling, reaction setup, and analytical characterization.

Property	Value	Source(s)
CAS Number	90434-01-8	[1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₈ INO	[1] [3] [4] [5]
Molecular Weight	261.06 g/mol	[1] [5] [6]
Appearance	Solid	[4]
Purity	Commercially available at ≥96%	[4]
Storage Conditions	2-8°C, protect from light	[1] [4]

The requirement for refrigerated and light-protected storage suggests a potential sensitivity to thermal degradation or photochemical decomposition over extended periods.[\[1\]](#)[\[4\]](#) While empirically determined solubility data is sparse, its structural similarity to N-methylbenzamide suggests low solubility in water but good solubility in common organic solvents like alcohols, ethyl acetate, and chlorinated solvents.[\[7\]](#)[\[8\]](#)

Reactivity Profile and Synthetic Utility

The synthetic value of **3-iodo-N-methylbenzamide** stems from two primary reactive sites: the amide functionality and the carbon-iodine bond.

Amide Group Reactivity

The N-methylamide group is relatively stable but can undergo reactions typical of secondary amides under specific conditions. It is generally resistant to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions. The amide functionality is considered a weak base.[\[8\]](#)[\[9\]](#) It is generally incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[\[10\]](#)[\[11\]](#)

The Carbon-Iodine Bond: A Gateway to Molecular Complexity

The most significant feature for a medicinal or synthetic chemist is the C-I bond. Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to the high

reactivity of the C-I bond in oxidative addition steps. This makes **3-iodo-N-methylbenzamide** an exceptional building block for constructing more complex molecules. Key transformations include:

- Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of various aryl or alkyl groups.
- Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures, a common motif in bioactive molecules.
- Heck Coupling: Reaction with alkenes to form substituted alkenes.
- Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products, allowing for the introduction of diverse amine functionalities.

Caption: Key cross-coupling reactions involving **3-iodo-N-methylbenzamide**.

Proposed Synthesis Protocol

A standard and reliable method for the laboratory-scale synthesis of **3-iodo-N-methylbenzamide** is the amidation of 3-iodobenzoic acid using a peptide coupling agent. This approach avoids the need to handle the more hazardous 3-iodobenzoyl chloride.

Objective: To synthesize **3-iodo-N-methylbenzamide** from 3-iodobenzoic acid and methylamine.

Materials:

- 3-Iodobenzoic acid
- Methylamine solution (e.g., 2.0 M in THF)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agent
- Hydroxybenzotriazole (HOBT)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

- Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent
- 1 M HCl solution
- Saturated NaHCO₃ solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

- Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-iodobenzoic acid (1.0 eq). Dissolve it in anhydrous DCM or DMF.
- Activation: Add EDC (1.2 eq) and HOBT (1.1 eq) to the solution. Stir at room temperature for 15-20 minutes. This forms the active ester intermediate.
- Amine Addition: Add DIPEA (2.5 eq) to the mixture, followed by the slow, dropwise addition of the methylamine solution (1.2 eq) while cooling the flask in an ice bath to manage any exotherm.
- Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
- Workup:
 - Dilute the reaction mixture with ethyl acetate.
 - Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
 - Dry the organic layer over anhydrous MgSO₄.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Workflow for the synthesis of **3-iodo-N-methylbenzamide**.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of **3-iodo-N-methylbenzamide**. Standard analytical techniques should be employed.

Purity Assessment via HPLC:

- Method: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid.
- Detection: UV detector set at a wavelength where the benzamide chromophore absorbs (e.g., 254 nm).
- Expected Result: A single major peak indicating high purity. The retention time is dependent on the specific method conditions.

Structural Elucidation:

- ^1H NMR: Expected signals would include aromatic protons in the 7-8 ppm range, a doublet for the N-methyl group around 2.8-3.0 ppm, and a broad singlet for the N-H proton.
- ^{13}C NMR: Signals for the carbonyl carbon (~165-170 ppm), the iodine-bearing aromatic carbon (~95 ppm), other aromatic carbons (120-140 ppm), and the N-methyl carbon (~26 ppm) are expected.
- Mass Spectrometry (MS): The molecular ion peak $[\text{M}]^+$ or protonated molecular ion peak $[\text{M}+\text{H}]^+$ should be observed at m/z corresponding to its molecular weight (261.06).
- Infrared (IR) Spectroscopy: Key vibrational bands would include the N-H stretch (~3300 cm^{-1}), C=O stretch of the amide (~1640 cm^{-1}), and C-H stretches in the aromatic and aliphatic regions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 90434-01-8|3-Iodo-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 3. 90434-01-8 | MFCD02859818 | 3-Iodo-N-methylbenzamide [aaronchem.com]
- 4. 3-Iodo-N-methylbenzamide | 90434-01-8 [sigmaaldrich.com]
- 5. 3-iodo-N-methylbenzamide CAS#: 90434-01-8 [chemicalbook.com]
- 6. 2-Iodo-N-methylbenzamide | C8H8INO | CID 615852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Methylbenzamide | 613-93-4 [chemicalbook.com]
- 9. N-METHYLBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-iodo-N-methylbenzamide chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2752126#3-iodo-n-methylbenzamide-chemical-properties\]](https://www.benchchem.com/product/b2752126#3-iodo-n-methylbenzamide-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com